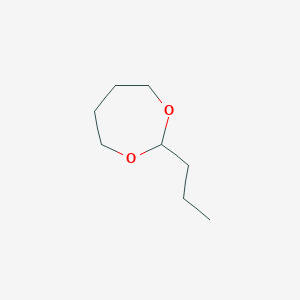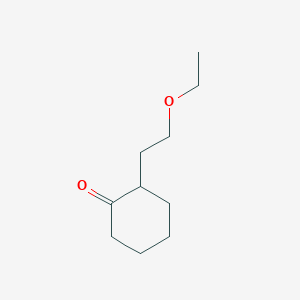
D-木糖酸铵
描述
Ammonium-D-xylonate is a compound with the molecular formula C5H13NO6 . It is also known by other synonyms such as Pentonic acid–ammonia (1/1), DTXSID90969879, and NSC15831 .
Synthesis Analysis
The synthesis of Ammonium-D-xylonate involves the oxidation of D-xylose, catalyzed by the xylose dehydrogenase from Caulobacter crescentus . The cofactor NAD+ is used in catalytic amounts and is regenerated in situ by coupling the reduction of acetaldehyde into ethanol, catalyzed by alcohol dehydrogenase from Clostridium kluyveri .
Molecular Structure Analysis
The molecular weight of Ammonium-D-xylonate is 183.16 g/mol . The IUPAC name is azane;2,3,4,5-tetrahydroxypentanoic acid . The InChI is InChI=1S/C5H10O6.H3N/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);1H3 and the InChIKey is VUOKJALMVMFERM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Ammonium-D-xylonate has a molecular weight of 183.16 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 183.07428713 g/mol . The topological polar surface area is 119 Ų . The heavy atom count is 12 .
科学研究应用
微生物 D-木糖酸的生产
源自 D-木糖酸铵的 D-木糖酸被认为是一种用途广泛的平台化学品。它可用作络合剂或螯合剂,用于分散混凝土,并可用作共聚酰胺、聚酯、水凝胶和 1,2,4-丁三醇等各种化合物的先驱。这种酸比广泛用于制药、食品、溶剂、粘合剂、染料、油漆和抛光剂中的葡萄糖酸便宜。研究表明,氧化葡萄糖杆菌和铜绿假单胞菌等微生物具有高产 D-木糖酸的潜力。转基因生物,如大肠杆菌和酵母菌株(酿酒酵母和乳酸克鲁维酵母)在工业规模生产 D-木糖酸方面也显示出潜力 (Toivari 等,2012).
D-木糖酸铵的化学衍生物
用乙酸中的氢溴酸处理 D-木糖酸铵会产生各种化学衍生物,包括 2,5-二溴-2,5-二脱氧-d-木糖-1,4-内酯。这些衍生物在化学合成中很重要,展示了 D-木糖酸铵在生产一系列化学有用化合物方面的多功能性 (Bock 等,1981).
提高酵母菌中木糖酸的产量
研究表明,在酿酒酵母中表达来自弯曲杆菌的 xylB(D-木糖脱氢酶)等基因可以显著影响 D-木糖酸的产生。xylC(D-木糖内酯酶)的存在促进了内酯环的快速打开,提高了 D-木糖酸的产量。这些发现对于提高 D-木糖酸的工业规模生产至关重要 (Nygård 等,2014).
低 pH 值 D-木糖酸的生产
非传统酵母库卓维酵母经过工程改造,即使在低 pH 值下也能有效地产生 D-木糖酸。这对工业应用具有重要意义,因为它证明了酵母在不同 pH 值条件下生产高浓度 D-木糖酸的能力,使该过程更加通用和适应性强 (Toivari 等,2013).
作用机制
Target of Action
Ammonium-D-xylonate, also known as D-Xylonic acid ammonium salt , is primarily involved in the xylose utilization pathway . This pathway is crucial for the metabolism of D-xylose, a sugar that is abundant in biomass and can be converted into a variety of industrially relevant compounds .
Mode of Action
The mode of action of Ammonium-D-xylonate involves several enzymatic reactions. The first step in the pathway is the conversion of D-xylose into D-xylonolactone by D-xylose dehydrogenase. D-xylonolactone is then converted to D-xylonate by D-xylonolactone lactonase .
Biochemical Pathways
The biochemical pathway affected by Ammonium-D-xylonate is the xylose utilization pathway . This pathway involves a series of enzymatic reactions that convert D-xylose to α-ketoglutarate without loss of carbon . After D-xylonate is formed, it is further converted by D-xylonate dehydratase into 2-keto-3-deoxy-xylonate, which is then converted by 2-keto-3-deoxy-xylonate dehydratase to α-ketoglutarate semialdehyde. Finally, α-ketoglutarate semialdehyde is converted into α-ketoglutarate by α-ketoglutarate semialdehyde dehydrogenase .
Pharmacokinetics
It is known that d-xylonic acid accumulation can occur due to the overexpression of xylose dehydrogenase and inefficient expression of enzymes involved in d-xylonic acid assimilation . This accumulation can lead to a redox imbalance and insufficient cofactors, which can affect the bioavailability of the compound .
Result of Action
The result of Ammonium-D-xylonate’s action is the conversion of D-xylose to α-ketoglutarate, a key intermediate in the citric acid cycle . This conversion allows for the efficient utilization of D-xylose, a sugar that is abundant in biomass but often underutilized in industrial processes .
Action Environment
The action of Ammonium-D-xylonate can be influenced by various environmental factors. For instance, the accumulation of D-xylonic acid can acidify the media and perturb cell growth due to toxicity, thus curtailing enzymatic activity and target product formation . Therefore, the environment in which the xylose utilization pathway operates can significantly impact the action, efficacy, and stability of Ammonium-D-xylonate .
生化分析
Biochemical Properties
Ammonium-D-xylonate plays a significant role in biochemical reactions, particularly in the xylose utilization pathway . This pathway involves the conversion of D-xylose to D-xylonate by the catalysis of two heterogeneous enzymes, Xdh and XylC from Caulobacter crescentus
Cellular Effects
It is known that the accumulation of D-xylonate, a product of D-xylose metabolism, can cause cellular stress
Molecular Mechanism
The molecular mechanism of Ammonium-D-xylonate primarily involves its role in the xylose utilization pathway . In this pathway, D-xylose is metabolized to D-xylonate, which is then converted to glycolaldehyde by the E. coli native enzymes of xylonate dehydratase (yjhG) and 2-keto-3-deoxy-d-xylonate aldolase (yjhH)
Temporal Effects in Laboratory Settings
It is known that D-xylonate, a product of D-xylose metabolism, can accumulate over time, potentially causing cellular stress .
Metabolic Pathways
Ammonium-D-xylonate is involved in the xylose utilization pathway This pathway involves the conversion of D-xylose to D-xylonate, which is then further metabolized
属性
IUPAC Name |
azane;2,3,4,5-tetrahydroxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6.H3N/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOKJALMVMFERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969879 | |
| Record name | Pentonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5461-96-1 | |
| Record name | NSC15831 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



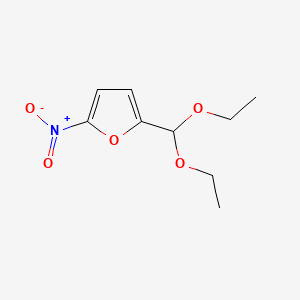

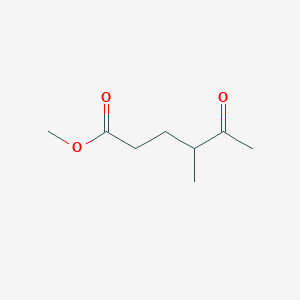
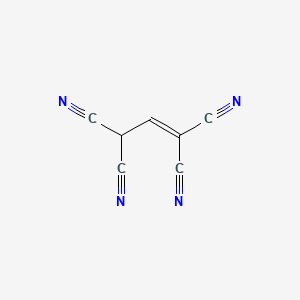

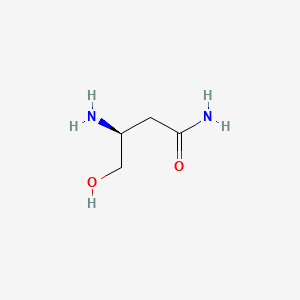
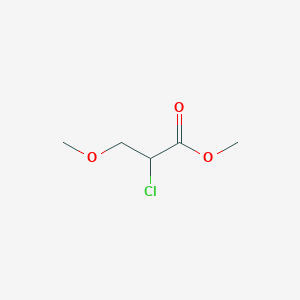
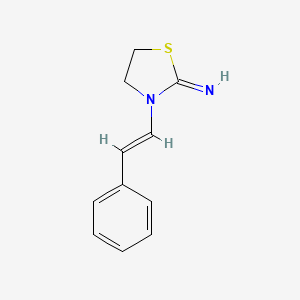
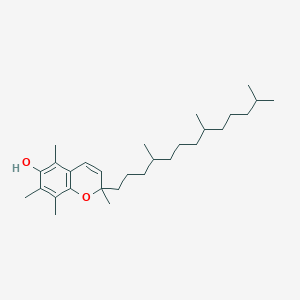
![(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone](/img/structure/B3061061.png)
![2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol](/img/structure/B3061063.png)
